N-benzyl-2-methylquinolin-4-amine
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Overview
Description
N-benzyl-2-methylquinolin-4-amine is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a quinoline core with a benzyl group attached to the nitrogen atom and a methyl group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-methylquinolin-4-amine can be achieved through various methods. One common approach involves the reaction of 2-methylquinoline with benzylamine under suitable conditions. The reaction typically requires a catalyst, such as palladium or copper, and is carried out in the presence of a base like potassium carbonate. The reaction is usually performed in an organic solvent, such as toluene or dimethylformamide, at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-methylquinolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to produce reduced quinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride, or lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
N-benzyl-2-methylquinolin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-benzyl-2-methylquinolin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, binding to receptors, or interfering with cellular processes. For example, it may inhibit DNA synthesis by targeting bacterial DNA gyrase or topoisomerase, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
2-methylquinoline: A precursor in the synthesis of N-benzyl-2-methylquinolin-4-amine.
N-benzylquinoline: Similar structure but lacks the methyl group at the 2-position.
4-aminoquinoline: Contains an amino group at the 4-position but lacks the benzyl and methyl groups.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the benzyl and methyl groups enhances its reactivity and potential biological activities compared to other quinoline derivatives .
Properties
Molecular Formula |
C17H16N2 |
---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
N-benzyl-2-methylquinolin-4-amine |
InChI |
InChI=1S/C17H16N2/c1-13-11-17(15-9-5-6-10-16(15)19-13)18-12-14-7-3-2-4-8-14/h2-11H,12H2,1H3,(H,18,19) |
InChI Key |
FLEGBCDPZDSBDH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NCC3=CC=CC=C3 |
Origin of Product |
United States |
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